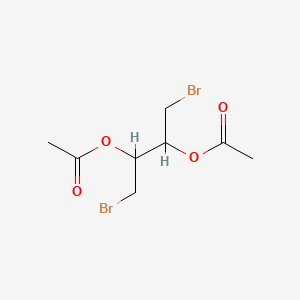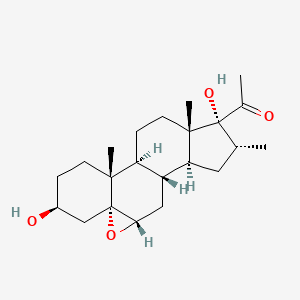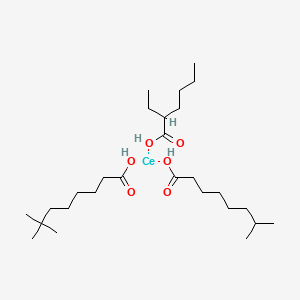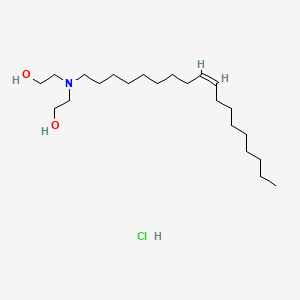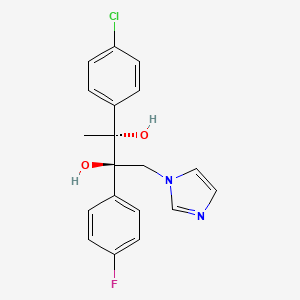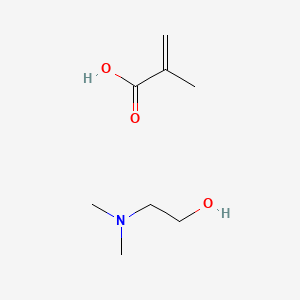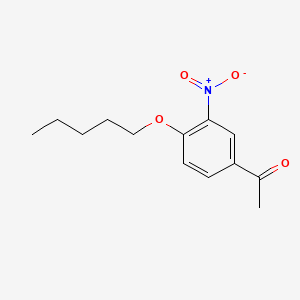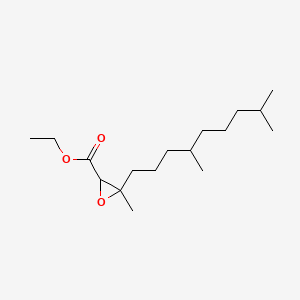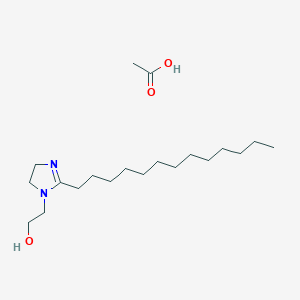
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate is a functionalized imidazolium-based ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound is known for its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate typically involves the reaction of 1-methylimidazole with 2-chloroethanol to form 1-(2-hydroxyethyl)-3-methylimidazolium chloride. This intermediate is then reacted with tridecyl bromide to form the desired product . The reaction conditions often include stirring the mixture at elevated temperatures (around 80°C) for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The acetate anion can be substituted with other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Anion exchange can be achieved using salts like sodium chloride (NaCl) or potassium bromide (KBr).
Major Products
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of new ionic liquids with different anions.
Scientific Research Applications
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can influence the stability and activity of biomolecules, making it useful in applications such as drug delivery and antimicrobial treatments .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-Bis-(2-hydroxyethyl)-imidazolium chloride
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
4,5-Dihydro-1-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium acetate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with hydrophobic substances. This makes it particularly useful in applications requiring the dissolution of non-polar compounds .
Properties
CAS No. |
94023-43-5 |
|---|---|
Molecular Formula |
C18H36N2O.C2H4O2 C20H40N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
acetic acid;2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C18H36N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-19-14-15-20(18)16-17-21;1-2(3)4/h21H,2-17H2,1H3;1H3,(H,3,4) |
InChI Key |
RHEIWBLLWLGOFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=NCCN1CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


